molecular formula C25H23N3O5S2 B2620097 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide CAS No. 2097937-80-7

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide

Cat. No.: B2620097
CAS No.: 2097937-80-7
M. Wt: 509.6
InChI Key: KUQJRRDEFJBBOI-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidinone core substituted with a benzodioxolylmethyl group at position 3 and a sulfanyl-linked butanamide moiety at position 2. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., sulfonamide- and pyrimidine-based derivatives) suggest its synthesis likely involves coupling reactions similar to those described for compounds like (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) . The benzodioxole and methoxyphenyl groups may enhance lipophilicity and metabolic stability compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S2/c1-3-21(23(29)26-16-5-4-6-17(12-16)31-2)35-25-27-18-9-10-34-22(18)24(30)28(25)13-15-7-8-19-20(11-15)33-14-32-19/h4-12,21H,3,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQJRRDEFJBBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide , also referred to by its chemical identifiers and synonyms, has garnered attention for its potential biological activities. This article aims to consolidate findings on its biological effects, mechanisms of action, and therapeutic potentials based on diverse research sources.

Chemical Structure and Properties

The molecular formula for this compound is C18H17N3O7SC_{18}H_{17}N_{3}O_{7}S with a molecular weight of approximately 419.4 g/mol. Its structural complexity includes a thieno[3,2-d]pyrimidine core and a benzodioxole moiety, which are known for their diverse biological activities.

Research indicates that the compound exhibits significant biological activities primarily through the following mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound show promising antimicrobial properties against various pathogens. For instance, compounds with similar structural motifs have demonstrated effectiveness against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum .
  • Anticancer Potential : The thieno[3,2-d]pyrimidine scaffold is recognized for its role in cancer therapeutics. Compounds within this class have been studied for their ability to inhibit key oncogenic pathways and induce apoptosis in cancer cells .
  • Enzyme Inhibition : The compound’s structure suggests potential inhibition of enzymes involved in metabolic pathways. For example, some derivatives have been shown to inhibit α-glucosidase, which is crucial in carbohydrate metabolism .

Biological Activity Data

Biological Activity Effect Reference
AntimicrobialSignificant activity against Xanthomonas axonopodis and Ralstonia solanacearum
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits α-glucosidase activity

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this specific compound:

  • Antimicrobial Evaluation : A study conducted on sulfonamide derivatives indicated that modifications on the benzodioxole ring influenced antimicrobial efficacy. Compounds with electron-withdrawing groups showed enhanced activity against various pathogens .
  • Anticancer Studies : Research on thieno[3,2-d]pyrimidines has highlighted their ability to selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index . This selectivity is attributed to their interaction with specific cellular receptors involved in tumor progression.
  • Mechanistic Insights : Molecular docking studies have been employed to elucidate the binding interactions of this compound with target enzymes. These studies provide valuable information regarding the structural requirements for biological activity and help guide future modifications for improved efficacy .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thieno/Pyrimidine-Based Derivatives

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Features
Target Compound Thieno[3,2-d]pyrimidinone 3-(Benzodioxolylmethyl), 2-sulfanyl-N-(3-methoxyphenyl)butanamide N/A N/A High lipophilicity; potential CNS activity due to benzodioxole
(S)-5a () Sulfamoylphenyl N-(2-oxotetrahydrofuran-3-yl) sulfonamide, butyramide 51.0 180–182 Moderate yield; crystalline solid with defined stereochemistry
(S)-5c () Sulfamoylphenyl N-(2-oxotetrahydrofuran-3-yl) sulfonamide, hexanamide 48.3 142–143 Longer alkyl chain reduces melting point vs. 5a
N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide () Pyrazolo[3,4-d]pyrimidinone 5-(Trifluoromethylbenzyl), N-ethylbutanamide N/A N/A Fluorinated substituent enhances metabolic resistance and binding affinity

Impact of Substituents on Physicochemical Properties

  • Alkyl Chain Length : In the sulfamoylphenyl series (), increasing the acyl chain from butyramide (5a) to hexanamide (5c) reduced melting points (180–182°C → 142–143°C), suggesting enhanced flexibility and reduced crystallinity .
  • Aromatic vs.
  • Electron-Withdrawing Groups : The trifluoromethylbenzyl group in ’s compound may enhance stability and hydrophobic interactions, a feature absent in the target compound but relevant for SAR optimization .

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